molecular formula C48H60N6O12S B13749183 5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione;sulfuric acid CAS No. 101564-64-1

5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione;sulfuric acid

Cat. No.: B13749183
CAS No.: 101564-64-1
M. Wt: 945.1 g/mol
InChI Key: DXKNEGUWQIBJCL-UHFFFAOYSA-N
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Description

5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione;sulfuric acid is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde, piperidine, and other reagents that facilitate the formation of the imidazolidine ring. The reaction conditions may involve specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification processes. The use of automated systems and advanced analytical techniques would be essential to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazolidine ring can be reduced under specific conditions to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield 4-methoxybenzaldehyde derivatives, while reduction of the imidazolidine ring could produce different imidazolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione
  • 5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione

Uniqueness

The uniqueness of 5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione lies in its specific combination of functional groups and the resulting chemical properties. This compound may exhibit unique reactivity, biological activity, or material properties compared to other similar compounds.

Properties

CAS No.

101564-64-1

Molecular Formula

C48H60N6O12S

Molecular Weight

945.1 g/mol

IUPAC Name

5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione;sulfuric acid

InChI

InChI=1S/2C24H29N3O4.H2O4S/c2*1-30-20-10-6-18(7-11-20)24(19-8-12-21(31-2)13-9-19)22(28)27(23(29)25-24)17-16-26-14-4-3-5-15-26;1-5(2,3)4/h2*6-13H,3-5,14-17H2,1-2H3,(H,25,29);(H2,1,2,3,4)

InChI Key

DXKNEGUWQIBJCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN3CCCCC3)C4=CC=C(C=C4)OC.COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN3CCCCC3)C4=CC=C(C=C4)OC.OS(=O)(=O)O

Origin of Product

United States

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